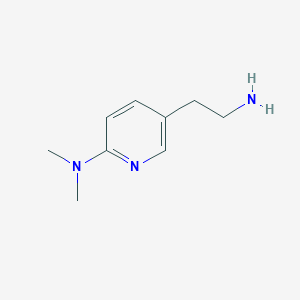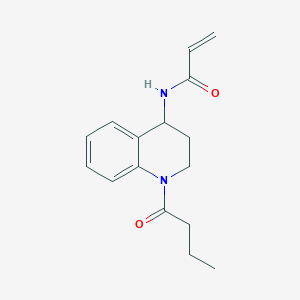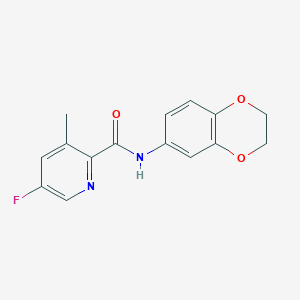![molecular formula C22H25N3O3S B2495293 1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899984-05-5](/img/structure/B2495293.png)
1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complex organic compounds such as the one mentioned are often studied for their potential applications in medicinal chemistry and material science. Their synthesis, structure, and properties can provide insights into their potential uses and functionalities.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step chemical reactions, starting from simpler molecules. For instance, thiophene bioisosteres of spirocyclic sigma receptor ligands were synthesized starting with 3-bromothiophene, leading to spirocyclic compounds after several reaction steps, including halogen metal exchange and cyclization (Oberdorf et al., 2008).
Molecular Structure Analysis
The molecular structure of complex compounds is typically elucidated using techniques such as IR, NMR, and mass spectrometry. These techniques help in determining the arrangement of atoms and the presence of specific functional groups in the molecule.
Chemical Reactions and Properties
Complex organic molecules can undergo various chemical reactions, including cycloaddition, substitution, and redox reactions, depending on their functional groups. For example, electrochemical syntheses based on the oxidation of specific precursors in the presence of nucleophiles have been explored to create new compounds (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. X-ray crystallography can be used to determine the crystalline structure and conformation of the molecules.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for assessing the compound's potential applications. Studies on related compounds have shown varied activities such as antimicrobial, anti-inflammatory, and antioxidant properties (Mandzyuk et al., 2020).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
- A study by Abdel‐Aziz et al. (2008) focused on synthesizing novel pyrazolo[1,5‐a]pyrimidine and other derivatives, demonstrating moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).
Antiviral Activity
- Attaby et al. (2006) synthesized 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, showing potential antiviral activity against HSV1 and HAV-MBB (Attaby et al., 2006).
Spiro Derivatives Synthesis
- Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, which showed antimicrobial, anti-inflammatory, and antioxidant activities (Mandzyuk et al., 2020).
Anticancer Activity
- Inceler et al. (2013) synthesized novel thiophene containing 1,3-diarylpyrazole derivatives and evaluated their anticancer activity, showing significant inhibitory effects on certain cancer cells (Inceler et al., 2013).
Electropharmacological Synthesis
- Amani and Nematollahi (2012) explored the electrochemical synthesis of arylthiobenzazoles, indicating potential for developing new pharmaceutical compounds (Amani & Nematollahi, 2012).
Broad-Spectrum Anticancer Activity
- Aly et al. (2020) conducted a synthesis leading to compounds with broad-spectrum anticancer activity against various cancer cell lines (Aly et al., 2020).
Propiedades
IUPAC Name |
1-(7-ethoxy-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-27-19-7-4-6-16-18-14-17(20-8-5-13-29-20)23-25(18)22(28-21(16)19)9-11-24(12-10-22)15(2)26/h4-8,13,18H,3,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBSFCQBKDAJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)
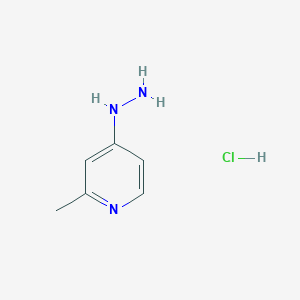
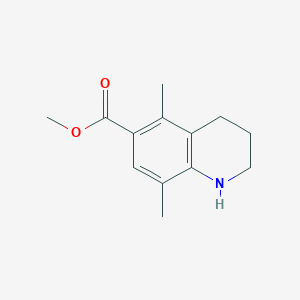
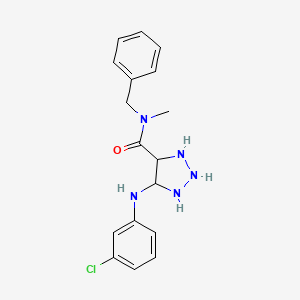
![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)
![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)

